molecular formula C17H19ClN2O3S B6133566 N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B6133566
M. Wt: 366.9 g/mol
InChI Key: OEWTYYKUDNLDAB-UHFFFAOYSA-N
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Description

N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with methyl chloroformate to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its specific substitution pattern and the presence of both chloro and sulfonyl groups.

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-7-15(8-5-12)24(22,23)20(11-17(21)19-3)16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWTYYKUDNLDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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